1-(2-Methoxyphenyl)-4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazine
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Overview
Description
1-(2-Methoxyphenyl)-4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazine would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Known for its psychoactive properties.
4-Methyl-1,3-thiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.
4-Methoxyphenyl derivatives: Often studied for their biological activities.
Uniqueness
1-(2-Methoxyphenyl)-4-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazine is unique due to its combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in simpler compounds.
Properties
Molecular Formula |
C23H25N3O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H25N3O3S/c1-16-21(30-22(24-16)17-8-10-18(28-2)11-9-17)23(27)26-14-12-25(13-15-26)19-6-4-5-7-20(19)29-3/h4-11H,12-15H2,1-3H3 |
InChI Key |
YGBMJKCNBBYUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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